

# Technical Guide: Spectroscopic Data & Characterization of 2-(1-Fluorocyclobutyl)ethanol

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## Compound of Interest

Compound Name: 2-(1-Fluorocyclobutyl)ethanol  
CAS No.: 1784487-27-9  
Cat. No.: B2808230

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## Introduction & Compound Profile

**2-(1-Fluorocyclobutyl)ethanol** (CAS: 1784487-27-9) is a specialized fluorinated motif used to modulate lipophilicity (LogP) and metabolic stability in drug candidates.<sup>[1][2]</sup> The geminal fluorine-carbon substitution on the strained cyclobutane ring introduces unique electronic and conformational properties, making accurate spectroscopic identification critical for quality control in synthetic workflows.

Property	Detail
IUPAC Name	2-(1-Fluorocyclobutyl)ethanol
Molecular Formula	C <sub>6</sub> H <sub>11</sub> FO
Molecular Weight	118.15 g/mol
Physical State	Colorless Liquid
Key Application	Bioisostere for gem-dimethyl or cyclohexyl groups; metabolic blocker.

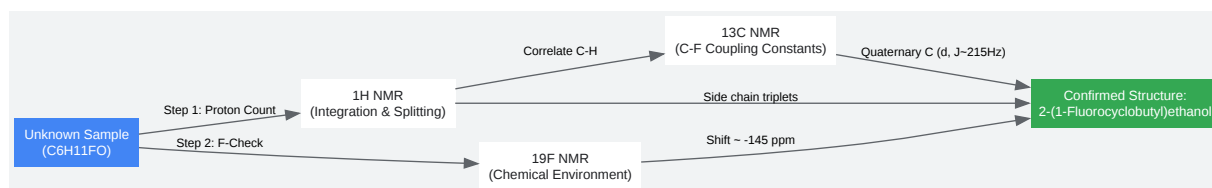
## Structural Elucidation Strategy

The validation of this structure relies on confirming three key connectivity features:

- The Cyclobutane Ring: Characteristic high-field multiplets in <sup>1</sup>H NMR.
- The Geminal Fluorine: Large <sup>1</sup>J<sub>CF</sub> coupling in <sup>13</sup>C NMR and specific <sup>19</sup>F chemical shift.
- The Ethanol Side Chain: Distinct triplet patterns for methylene protons, correlating to the hydroxyl group.

## Analytical Workflow

The following diagram illustrates the logic flow for confirming the structure using multi-dimensional spectroscopy.



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Figure 1: Structural elucidation workflow integrating multinuclear NMR data.

## Spectroscopic Data Analysis[3][4][5][6][7]

### Nuclear Magnetic Resonance (NMR)

Solvent:  $\text{CDCl}_3$  (Chloroform-d) | Reference: TMS (0.00 ppm)

#### $^1\text{H}$ NMR (Proton Spectroscopy)

The proton spectrum is characterized by the complexity of the cyclobutane ring protons and the distinct triplets of the ethanol chain.

Position	Shift ( $\delta$ ppm)	Multiplicity	Integration	Coupling (J Hz)	Assignment
H-1'	3.75	Triplet (t)	2H	$J \approx 6.5$	-CH <sub>2</sub> OH (Side chain)
H-2'	2.05	dt	2H	$J \approx 6.5, J_{\text{H-F}} \approx 22$	Ring-CH <sub>2</sub> - CH <sub>2</sub> OH
H-2/4	2.35 – 2.45	Multiplet (m)	2H	Complex	Ring $\beta$ - protons (cis to F)
H-2/4	2.10 – 2.25	Multiplet (m)	2H	Complex	Ring $\beta$ - protons (trans to F)
H-3	1.60 – 1.80	Multiplet (m)	2H	Complex	Ring $\gamma$ - protons
-OH	1.80 (var)	Broad Singlet	1H	-	Hydroxyl proton

“

*Expert Insight: The signal at 2.05 ppm (H-2') is the diagnostic key. It appears as a triplet of doublets (or broad triplet) because it couples to the adjacent methylene group ( $J \approx 6.5$  Hz) and the fluorine atom ( $J_{H-F} \approx 20-25$  Hz).*

## <sup>13</sup>C NMR (Carbon Spectroscopy)

The carbon spectrum provides definitive proof of the fluorine attachment via C-F coupling constants.

Position	Shift ( $\delta$ ppm)	Multiplicity	Coupling (J Hz)	Assignment
C-1	96.5	Doublet (d)	$^1J_{C-F} \approx 215$	Quaternary C-F (Ring)
C-1'	58.8	Singlet (s)	-	-CH <sub>2</sub> CH <sub>2</sub> OH
C-2'	38.2	Doublet (d)	$^2J_{C-F} \approx 24$	Ring-CH <sub>2</sub> -CH <sub>2</sub> OH
C-2/4	32.4	Doublet (d)	$^2J_{C-F} \approx 22$	Ring $\beta$ -carbons
C-3	13.5	Doublet (d)	$^3J_{C-F} \approx 12$	Ring $\gamma$ -carbon

## <sup>19</sup>F NMR (Fluorine Spectroscopy)

- Chemical Shift:  $\delta$  -145.0 to -150.0 ppm (Multiplet).
- Pattern: A complex multiplet (often appearing as a quintet-like structure) due to coupling with the four ring protons at C-2/4 and the two side-chain protons at C-2'.

## Mass Spectrometry (MS)

Method: GC-MS (Electron Impact, 70 eV)

The fragmentation pattern is dominated by the stability of the cyclobutane ring and the facile loss of the fluoro-alkyl chain.

m/z	Intensity	Fragment Assignment	Mechanism
118	< 1%	[M] <sup>+</sup>	Molecular Ion (Weak/Absent)
98	~5%	[M - HF] <sup>+</sup>	Elimination of Hydrogen Fluoride
87	~20%	[M - CH <sub>2</sub> OH] <sup>+</sup>	Loss of hydroxymethyl radical
73	100%	[C <sub>4</sub> H <sub>6</sub> F] <sup>+</sup>	Base Peak: Fluorocyclobutyl cation
53	~40%	[C <sub>4</sub> H <sub>5</sub> ] <sup>+</sup>	Cyclobutenyl cation (Loss of HF from Base Peak)

## Infrared Spectroscopy (FT-IR)

- 3350 cm<sup>-1</sup> (Broad): O-H stretching (H-bonded).
- 2950 – 2850 cm<sup>-1</sup>: C-H stretching (Cyclobutane & Alkyl).
- 1220 – 1150 cm<sup>-1</sup>: C-F stretching (Strong, diagnostic region).
- 1050 cm<sup>-1</sup>: C-O stretching (Primary alcohol).

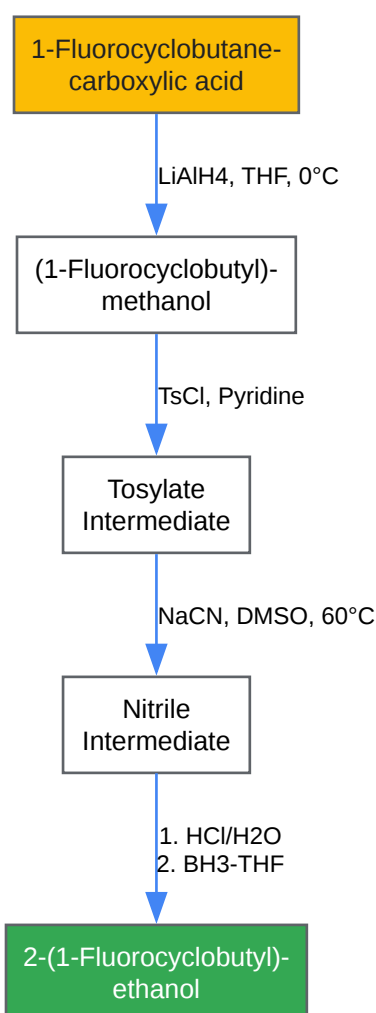
## Experimental Protocol: Synthesis & Isolation

Note: This protocol outlines the "Homologation Route" typically used to access this specific chain length from the commercially available acid.

## Reaction Scheme

- Starting Material: 1-Fluorocyclobutanecarboxylic acid.[2]
- Step 1 (Reduction):  $\text{LiAlH}_4$  reduction to (1-Fluorocyclobutyl)methanol.
- Step 2 (Activation): Tosylation (TsCl, Pyridine).
- Step 3 (Cyanation): NaCN displacement (DMSO) to (1-Fluorocyclobutyl)acetonitrile.
- Step 4 (Hydrolysis & Reduction): Acid hydrolysis to the acetic acid derivative, followed by Borane ( $\text{BH}_3\cdot\text{THF}$ ) reduction to **2-(1-Fluorocyclobutyl)ethanol**.

## Synthesis Workflow Visualization



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Figure 2: Synthetic pathway via homologation of the carboxylic acid precursor.

## References

- Grygorenko, O. O., et al. (2020). "Fluoroalkyl-Containing 1,2-Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry." *European Journal of Organic Chemistry*. [[Link](#)]
- PubChem.Compound Summary: Fluorocyclobutane Derivatives. National Library of Medicine. [[Link](#)]
- ChemRxiv.Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. [[Link](#)]

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## Sources

- 1. 1343588-67-9,3-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl Chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技（上海）有限公司 [[accelachem.com](https://www.accelachem.com)]
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